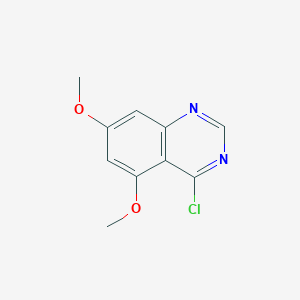

4-Chloro-5,7-dimethoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5,7-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-6-3-7-9(8(4-6)15-2)10(11)13-5-12-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGIKZVZNHHDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622828 | |

| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884340-91-4 | |

| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-5,7-dimethoxyquinazoline synthesis from 2-amino-4,6-dimethoxybenzoic acid

An In-depth Technical Guide to the Synthesis of 4-Chloro-5,7-dimethoxyquinazoline from 2-amino-4,6-dimethoxybenzoic acid

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a pivotal intermediate in the development of targeted therapeutics. The procedure commences with the readily available starting material, 2-amino-4,6-dimethoxybenzoic acid, and proceeds through a robust two-step sequence involving cyclization and subsequent chlorination.

The narrative is structured to deliver not just a protocol, but a deep understanding of the underlying chemical principles, the rationale for specific experimental choices, and the critical safety considerations necessary for successful and safe execution.

Strategic Overview: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-stage process. The initial step involves the construction of the core heterocyclic structure, 5,7-dimethoxyquinazolin-4(3H)-one, via a cyclization reaction. This intermediate is then subjected to a chlorination reaction to yield the final target compound. This strategy is widely adopted for its reliability and scalability.

Caption: Overall synthetic workflow from starting material to final product.

Part 1: Synthesis of 5,7-dimethoxyquinazolin-4(3H)-one

The foundational step in this synthesis is the formation of the quinazolinone ring system. This is accomplished by reacting the anthranilic acid derivative with a reagent that provides the final carbon atom required to close the six-membered heterocyclic ring.

Principle and Rationale

The reaction of 2-amino-4,6-dimethoxybenzoic acid with a suitable one-carbon electrophile, such as formamide or formamidine acetate, leads to the formation of the quinazolinone core.

-

Formamide Route: When heated, formamide serves as both a solvent and a reactant. It provides a formyl group that acylates the amino group of the benzoic acid. Subsequent intramolecular cyclization with the loss of water yields the desired quinazolinone. While effective, this method often requires high temperatures.

-

Formamidine Acetate Route: This is often the preferred method due to milder conditions and potentially higher yields.[1] Formamidine acetate acts as a direct source of the N=CH-NH moiety, which condenses with the amino and carboxylic acid groups of the starting material to form the heterocyclic ring. The reaction typically proceeds smoothly in a refluxing alcoholic solvent.

Detailed Experimental Protocol (Formamidine Acetate Method)

This protocol is adapted from established literature procedures.[1]

Materials:

-

2-amino-4,6-dimethoxybenzoic acid

-

Formamidine acetate

-

Absolute Ethanol

-

Saturated Sodium Bicarbonate solution

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Filtration apparatus (Büchner funnel)

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask, add 2-amino-4,6-dimethoxybenzoic acid (e.g., 0.04 mol) and formamidine acetate (e.g., 0.08 mol, 2 equivalents).[1]

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask.

-

Cyclization: Equip the flask with a reflux condenser and begin stirring. Heat the mixture to reflux and maintain for approximately 8 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add 50 mL of a saturated sodium bicarbonate solution to adjust the pH to approximately 7-8. This step neutralizes any acidic byproducts and helps precipitate the product.

-

Stir the resulting suspension.

-

-

Isolation:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold water to remove residual salts.

-

Dry the collected solid to obtain 5,7-dimethoxyquinazolin-4(3H)-one, typically as a gray or off-white powder. An expected yield is around 87%.[1]

-

Caption: Plausible mechanism for the cyclization reaction.

Part 2: Chlorination to Yield this compound

This final step converts the intermediate quinazolinone into the more reactive 4-chloro derivative, which is a versatile precursor for further functionalization, particularly in nucleophilic aromatic substitution reactions.

Principle and Rationale

The conversion of the C4-carbonyl group of the quinazolinone to a chloro group is achieved using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. The reaction proceeds via the tautomeric lactim form of the quinazolinone.

A catalytic amount of N,N-dimethylformamide (DMF) is crucial for this reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻, which is a much more powerful and soluble chlorinating species than POCl₃ alone. This in-situ formation of the Vilsmeier reagent facilitates the conversion of the hydroxyl group of the lactim tautomer to a chlorosulfite intermediate, which is then readily displaced by a chloride ion.

Detailed Experimental Protocol

CRITICAL SAFETY NOTE: This procedure involves phosphorus oxychloride, which is highly corrosive, toxic, and reacts violently with water.[2][3] It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Materials:

-

5,7-dimethoxyquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF, catalytic)

-

Ice water

-

Dilute ammonia solution or saturated sodium bicarbonate solution

Equipment:

-

Dry round-bottom flask (500 mL) with a reflux condenser and drying tube

-

Heating mantle with magnetic stirring

-

Apparatus for vacuum filtration

Procedure:

-

Reaction Setup: In a dry 500 mL round-bottom flask, place the 5,7-dimethoxyquinazolin-4(3H)-one (e.g., 0.031 mol).[1]

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (e.g., 190 mL) to the flask. This serves as both the reagent and the solvent.

-

Catalyst Addition: Add a few drops of N,N-dimethylformamide (e.g., 3 drops) to the suspension.[1]

-

Chlorination: Heat the reaction mixture to reflux and maintain for approximately 5 hours.[1] The solid should dissolve as the reaction progresses.

-

Reagent Removal: After cooling the mixture to room temperature, remove the excess phosphorus oxychloride under reduced pressure.

-

Work-up (Quenching):

-

Perform this step with extreme caution in a fume hood.

-

Prepare a large beaker with a substantial amount of crushed ice and water (e.g., 100 mL).

-

Slowly and carefully add the reaction residue to the ice water with continuous, vigorous stirring. This reaction is highly exothermic and will release corrosive hydrogen chloride (HCl) gas.

-

-

Neutralization and Precipitation:

-

Stir the aqueous mixture continuously.

-

Slowly add a dilute ammonia solution or saturated sodium bicarbonate solution to neutralize the acid and adjust the pH to approximately 7.[1]

-

The product will precipitate as a solid.

-

-

Isolation and Purification:

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the product to obtain this compound, typically as a light yellow solid. A yield of around 93% can be expected.[1]

-

Quantitative Data and Characterization

| Property | 2-amino-4,6-dimethoxybenzoic acid | 5,7-dimethoxyquinazolin-4(3H)-one | This compound |

| Molecular Formula | C₉H₁₁NO₄[4] | C₁₀H₁₀N₂O₃ | C₁₀H₉ClN₂O₂[5] |

| Molecular Weight | 197.19 g/mol [4] | 206.20 g/mol | 224.64 g/mol [5] |

| Appearance | Crystalline Solid | Gray/Off-white Powder[1] | Light yellow solid[1] |

| CAS Number | 21577-57-1[4] | 86935-70-8 | 13790-39-1[5] |

| Expected Yield | N/A (Starting Material) | ~87%[1] | ~93%[1] |

Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the proton environment and successful ring formation/chlorination.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

FT-IR Spectroscopy: To observe the disappearance of the carboxylic acid and primary amine stretches and the appearance/disappearance of the amide carbonyl stretch.

Environmental, Health, and Safety (EHS) Considerations

Professional laboratory practice and adherence to safety protocols are paramount.

-

Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and a lachrymator.[2][6] It reacts violently with water, generating significant heat and toxic HCl gas.[3] Always handle in a chemical fume hood, wear heavy-duty gloves (e.g., butyl rubber), a face shield in addition to safety goggles, and a lab coat. Ensure a neutralizing agent (like sodium bicarbonate) is readily available for spills.

-

Formamide: Classified as a reproductive toxin and teratogen. Avoid inhalation and skin contact.

-

General Precautions: All reactions should be conducted in well-ventilated areas. Anhydrous conditions are critical for the chlorination step to prevent violent reactions and reagent decomposition.

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to this compound from 2-amino-4,6-dimethoxybenzoic acid. This intermediate is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors used in oncology.[7] The successful execution of this synthesis relies on a clear understanding of the reaction mechanisms and strict adherence to safety protocols, especially during the handling of phosphorus oxychloride.

References

- Tylon Pharma Limited. (2024, July 24). All about the 2-amino-4, 6-dimethoxybenzoic acid.

- Biosynth. 2-Amino-4,6-dimethoxybenzoic acid | 21577-57-1.

- Benchchem. Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.

- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride.

- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).

- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). National Institutes of Health (NIH).

- New Jersey Department of Health. Hazard Summary: Phosphorus Oxychloride.

- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). National Institutes of Health (NIH).

- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride (Restored).

- Guidechem. How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.

- Tylon Pharma Limited. 2-amino-4,6-dimethoxybenzoic Acid supplier.

- Google Patents. US3696102A - Process for the synthesis of substituted quinazolin-4-ones.

- Lanxess. Phosphorus oxychloride.

- Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

- Google Patents. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.

- Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

- ChemicalBook. 2-Amino-4,5-dimethoxybenzoic acid synthesis.

- MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

- PubChem. 4-Chloro-6,7-dimethoxyquinazoline.

- Benchchem. Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.

- National Oceanic and Atmospheric Administration (NOAA). Phosphorus Oxychloride | CAMEO Chemicals.

- ChemicalBook. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9.

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline.

- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1.

- BLD Pharm. 884340-91-4|this compound.

- Benchchem. Application Note and Protocol: Chlorination of 6,7-Dimethoxyquinolin-4-ol.

- Benchchem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.

- ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- Indian Journal of Biochemistry and Biophysics (IJBB). (2025, March 3). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent.

- National Institutes of Health (NIH). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions.

- PubMed. Carcinogenicity of the chlorination disinfection by-product MX.

- ChemRxiv. A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D.

- Google Patents. CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.

Sources

- 1. Page loading... [guidechem.com]

- 2. nj.gov [nj.gov]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. biosynth.com [biosynth.com]

- 5. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5,7-dimethoxyquinazoline

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its rigid structure and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal scaffold for interacting with a wide array of biological targets.[1][2][3] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[4][5] This guide focuses on a specific, yet underexplored, member of this family: 4-Chloro-5,7-dimethoxyquinazoline. As a functionalized intermediate, this compound holds significant potential for the synthesis of novel bioactive molecules. The strategic placement of the chloro and dimethoxy groups offers synthetic handles for diversification and modulation of its physicochemical and biological properties. This document aims to provide a comprehensive overview of the known and predicted physicochemical characteristics of this compound, offering valuable insights for researchers in drug discovery and development.

Molecular Structure and Identification

This compound is a substituted quinazoline with the molecular formula C₁₀H₉ClN₂O₂. Its structure is characterized by a quinazoline core with a chlorine atom at the 4-position and two methoxy groups at the 5- and 7-positions.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 884340-91-4 | |

| Molecular Formula | C₁₀H₉ClN₂O₂ | |

| Molecular Weight | 224.64 g/mol | |

| SMILES | COC1=CC2=NC=NC(Cl)=C2C(OC)=C1 | [6] |

Physicochemical Properties: A Blend of Experimental Analogy and In Silico Prediction

Direct experimental data for this compound is not extensively available in the public domain. Therefore, this section presents a combination of data derived from closely related analogs, particularly the well-characterized isomer 4-Chloro-6,7-dimethoxyquinazoline, and computationally predicted values. It is crucial for researchers to empirically verify these properties for their specific applications.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

| Melting Point | Not available | Experimental | - |

| Analog (6,7-isomer): 183-190 °C | Experimental | [7] | |

| Boiling Point | Not available | Experimental | - |

| Analog (6,7-isomer): 345.5 °C (Predicted) | Computational | [8] | |

| Solubility | Soluble in methanol and other polar solvents. | Predicted | [9] |

| Analog (6,7-isomer): Insoluble in water. | Experimental | [8] | |

| pKa | Not available | - | - |

| Analog (6,7-isomer): 0.77 ± 0.30 (Predicted) | Computational | [8] | |

| LogP | Not available | - | - |

Expertise & Experience Insights: The chloro group at the 4-position is a key feature, rendering the molecule susceptible to nucleophilic aromatic substitution, a common strategy for introducing diverse functionalities. The methoxy groups at positions 5 and 7 are expected to influence the molecule's electronic properties, solubility, and metabolic stability. The prediction of solubility in polar organic solvents like methanol is consistent with the presence of the polar quinazoline core and methoxy groups.[9]

Proposed Synthetic Pathway

While a specific, detailed synthesis for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for analogous quinazoline derivatives, particularly the synthesis of the 6,7-dimethoxy isomer.[4] The proposed pathway commences from 3,5-dimethoxyaniline.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of structurally similar quinazolines.[4][10]

Step 1: Synthesis of 5,7-Dimethoxyquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethoxyaniline in an excess of formamidine acetate or reflux in formic acid.

-

Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure and triturate the residue with a suitable solvent (e.g., diethyl ether) to induce precipitation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5,7-dimethoxyquinazolin-4(3H)-one.

Step 2: Chlorination to this compound

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5,7-dimethoxyquinazolin-4(3H)-one in an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Execution: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Due to the absence of published experimental spectra for this compound, this section outlines the expected spectral characteristics and provides general protocols for acquiring and interpreting the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons and the methoxy carbons.

General Protocol for NMR Analysis:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the spectra to determine chemical shifts (δ), integration values, and coupling constants (J).

-

Correlate the spectral data with the proposed structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information.

General Protocol for MS Analysis:

-

Introduce a dilute solution of the compound into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any characteristic fragment ions.

-

For HRMS, compare the measured exact mass with the calculated theoretical mass for the molecular formula C₁₀H₉ClN₂O₂.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as C-Cl, C-O, C=N, and aromatic C-H stretching and bending vibrations.

General Protocol for IR Analysis:

-

Prepare a sample of the compound as a KBr pellet or a thin film.

-

Acquire the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption frequencies and correlate them with the functional groups in this compound.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block in the vast landscape of medicinal chemistry. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation based on analogous compounds and computational predictions. The proposed synthetic route offers a clear path for its preparation, and the outlined analytical methods will be crucial for its characterization. Future research should focus on the empirical determination of its physicochemical properties, exploration of its reactivity in nucleophilic substitution reactions to generate novel derivatives, and evaluation of the biological activities of these new chemical entities. Such studies will undoubtedly unlock the full potential of this promising quinazoline derivative.

References

- Bersuker, I. B. (2003).

- EvitaChem. (n.d.). Buy 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (EVT-359937).

- He, Y., et al. (2021). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry, 9, 732470.

- Kader Şahin, & Emin Sarıpınar. (2024).

- Li, X., et al. (2021).

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234.

-

ResearchGate. (n.d.). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

-

NIST. (n.d.). Methylene chloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Dodecene. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Comprehensive 4D-QSAR Analysis for Predicting the Biological Activity of Quinazoline: Integrating Electron Conformation… [ouci.dntb.gov.ua]

- 2. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (EVT-359937) | 160129-45-3 [evitachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

4-Chloro-5,7-dimethoxyquinazoline CAS number and molecular weight

An In-depth Technical Guide to 4-Chloro-6,7-dimethoxyquinazoline

A Note on Isomeric Specificity: This guide focuses on 4-Chloro-6,7-dimethoxyquinazoline, the more extensively documented and commercially available isomer. While the initial query specified the 5,7-dimethoxy arrangement, the vast body of scientific literature and supplier information points towards the 6,7-substitution pattern as the compound of primary interest in research and development.

Introduction

4-Chloro-6,7-dimethoxyquinazoline is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of biologically active molecules.[1] Its quinazoline core, adorned with dimethoxy and chloro functional groups, provides a unique electronic and steric profile that is highly sought after in medicinal chemistry. The chlorine atom at the 4-position acts as a convenient leaving group, facilitating nucleophilic substitution reactions, while the methoxy groups at the 6 and 7-positions can modulate solubility and interaction with biological targets. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and professionals in drug development.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 4-Chloro-6,7-dimethoxyquinazoline is essential for its effective use in research and synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 13790-39-1 | [1][2] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 224.64 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | Typically ≥98% (by HPLC) | [1] |

| Melting Point | 183 - 190 °C | [1] |

| Solubility | Sparingly soluble in DMSO and slightly soluble in methanol when heated. | |

| Storage | Recommended to be stored in a cool, dark place (<15°C) | [1] |

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-6,7-dimethoxyquinazoline is a well-established process, typically starting from the corresponding quinazolinone precursor. The chlorination step is a critical transformation that activates the 4-position for subsequent functionalization.

Experimental Protocol: Chlorination of 6,7-Dimethoxyquinazolin-4-one

This protocol describes a common method for the synthesis of 4-Chloro-6,7-dimethoxyquinazoline.

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-dimethoxyquinazolin-4-one.

-

Carefully add an excess of phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent. Thionyl chloride (SOCl₂) can also be used.

-

Causality: The use of excess POCl₃ ensures the complete conversion of the hydroxyl group at the 4-position to the chloro group.

Step 2: Reflux

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

Step 3: Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution.

-

Causality: Quenching with ice water hydrolyzes the highly reactive POCl₃. Neutralization is necessary to precipitate the product, which is more soluble in acidic conditions.

Step 4: Purification

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain the pure 4-Chloro-6,7-dimethoxyquinazoline.

-

Dry the purified product under a vacuum.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-Chloro-6,7-dimethoxyquinazoline.

Structural Elucidation and Quality Control

Confirmation of the structure and purity of the synthesized compound is paramount. Standard analytical techniques are employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals include two singlets for the methoxy groups, aromatic protons, and a singlet for the proton at the 5-position of the quinazoline ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, with typical acceptance criteria being ≥98%.[1]

Applications in Drug Discovery and Beyond

4-Chloro-6,7-dimethoxyquinazoline is a highly valued intermediate in the synthesis of pharmaceuticals, particularly in the field of oncology.[1]

-

Kinase Inhibitors: The quinazoline scaffold is a common feature in many tyrosine kinase inhibitors (TKIs). The 4-chloro group serves as a handle for introducing various amine-containing side chains, which are often crucial for binding to the ATP-binding site of kinases.

-

Neurological Disorders: Its derivatives are also being explored for their potential in treating neurological diseases.[1]

-

Agricultural Chemistry: The compound has found applications in the development of novel herbicides and pesticides.[1]

Reaction Pathway Diagram

Caption: General reaction scheme for derivatization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-6,7-dimethoxyquinazoline.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.

References

-

PubChem. 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5,7-dimethoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and drug discovery, quinazoline derivatives stand as a cornerstone scaffold, integral to the development of a multitude of therapeutic agents. Their versatile structure allows for a broad range of biological activities, making the precise characterization of novel analogues a critical step in the research and development pipeline. This guide focuses on 4-Chloro-5,7-dimethoxyquinazoline, a specific isomer with potential for further chemical elaboration.

It is important to note that while extensive spectroscopic data exists for the closely related isomer, 4-Chloro-6,7-dimethoxyquinazoline, a comprehensive search of peer-reviewed literature and chemical databases did not yield specific experimental NMR, IR, and MS data for the 5,7-dimethoxy isomer. This guide, therefore, serves as both a predictive analysis and a methodological framework. As a Senior Application Scientist, the subsequent sections are designed to provide an in-depth, logical, and scientifically grounded expectation of the spectroscopic characteristics of this compound, drawing upon established principles of spectroscopy and comparative analysis with structurally similar compounds.

Molecular Structure and its Spectroscopic Implications

The substitution pattern of this compound is key to predicting its spectral data. The electron-donating methoxy groups at positions 5 and 7 will influence the electron density of the benzene portion of the quinazoline ring, while the chloro group at position 4 introduces both electronic and isotopic effects.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the analysis would provide key confirmatory data.

Expected Data:

| Ion | Expected m/z | Notes |

| [M]+• | 224 | Molecular ion with ³⁵Cl |

| [M+2]+• | 226 | Isotopic peak for ³⁷Cl (approx. 32% intensity of M+) |

| [M+H]+ | 225 | Protonated molecule with ³⁵Cl (in ESI or CI) |

| [M+H+2]+ | 227 | Isotopic peak for ³⁷Cl of the protonated molecule |

Fragmentation Analysis (Electron Ionization - EI):

The fragmentation pattern in EI-MS is crucial for structural elucidation. Key expected fragmentation pathways include:

-

Loss of a methyl radical (-•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment at m/z 209.

-

Loss of a chloro radical (-•Cl): This would result in a fragment at m/z 189.

-

Loss of formaldehyde (-CH₂O): Another characteristic fragmentation of methoxy aromatics, giving a fragment at m/z 194.

-

Retro-Diels-Alder (RDA) fragmentation: While less common for the quinazoline ring itself, related fragmentations involving the pyrimidine ring could occur.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic system and the methoxy groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | -OCH₃ |

| ~1620, ~1580, ~1500 | C=C and C=N stretch | Quinazoline ring |

| 1250-1200 and 1050-1000 | C-O stretch | Aryl-O-CH₃ |

| 850-750 | C-H out-of-plane bend | Aromatic C-H |

| ~750 | C-Cl stretch | Aryl-Cl |

The precise positions of the aromatic C-H bending bands can provide clues about the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum will be instrumental in confirming the 5,7-dimethoxy substitution pattern. The chemical shifts are influenced by the electron-donating methoxy groups and the overall aromatic system.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 | s | 1H | H2 | The proton at C2 is typically downfield in quinazolines. |

| ~7.0 | d | 1H | H6 | This proton is meta to the C5-methoxy group and ortho to the C7-methoxy group, and will likely appear as a doublet due to coupling with H8. |

| ~6.8 | d | 1H | H8 | This proton is meta to the C7-methoxy group and will appear as a doublet due to coupling with H6. |

| ~4.0 | s | 3H | 5-OCH₃ | Singlet for the methoxy protons. |

| ~3.9 | s | 3H | 7-OCH₃ | Singlet for the methoxy protons, likely at a slightly different chemical shift than the 5-methoxy group. |

Note: The coupling constant between H6 and H8 (J₆,₈) is expected to be small (~2-3 Hz) due to their meta relationship.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, showing distinct signals for each carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C4 | Carbon bearing the chloro group, significantly downfield. |

| ~160 | C5 | Aromatic carbon attached to an oxygen, downfield. |

| ~158 | C7 | Aromatic carbon attached to an oxygen, downfield. |

| ~155 | C2 | Carbon in the pyrimidine ring adjacent to two nitrogen atoms. |

| ~150 | C8a | Quaternary carbon at the ring junction. |

| ~115 | C4a | Quaternary carbon at the ring junction. |

| ~105 | C6 | Aromatic carbon shielded by two ortho/para methoxy groups. |

| ~100 | C8 | Aromatic carbon shielded by the ortho C7-methoxy group. |

| ~56.5 | 5-OCH₃ | Methoxy carbon. |

| ~56.0 | 7-OCH₃ | Methoxy carbon. |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for this compound.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

Ionization: For molecular weight confirmation, use electrospray ionization (ESI) in positive ion mode. For fragmentation analysis, electron ionization (EI) at 70 eV is standard.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and its isotopic pattern. Analyze the fragmentation pattern to propose and confirm the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Assign the major absorption bands to the corresponding functional groups and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width, number of scans, and relaxation delay.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Analysis:

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to determine the connectivity of protons.

-

Assign each peak in the ¹H and ¹³C spectra to the corresponding atom in the molecule.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignments.

-

Visualization of the Analytical Workflow

The 6,7-Dimethoxyquinazoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Privileged Scaffold

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents one of the most significant and versatile scaffolds in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3] Within this broad class of compounds, the 6,7-dimethoxyquinazoline core has emerged as a "privileged scaffold." This distinction arises from its recurring presence in a multitude of clinically successful drugs and biologically active molecules. The strategic placement of the two methoxy groups at the 6 and 7 positions profoundly influences the molecule's electronic and steric properties, enhancing its ability to selectively bind to various biological targets with high affinity.

This technical guide provides a comprehensive exploration of the biological significance of the 6,7-dimethoxyquinazoline scaffold. It delves into its key mechanisms of action, showcases its application in prominent therapeutic agents, and offers detailed experimental protocols for its evaluation.

Part 1: The Molecular Basis of Biological Activity: Key Pharmacophoric Features

The remarkable biological activity of the 6,7-dimethoxyquinazoline scaffold is not coincidental but rather a result of specific structural and electronic features that favor interactions with key biological targets.

Structure-Activity Relationship (SAR) Insights:

-

The Quinazoline Core: The fused ring system provides a rigid, planar structure that can effectively fit into the binding pockets of enzymes and receptors. The nitrogen atoms at positions 1 and 3 are crucial, often acting as hydrogen bond acceptors, mimicking the adenine moiety of ATP in kinase binding sites.[4]

-

The 6,7-Dimethoxy Substituents: These electron-donating groups are pivotal. They increase the electron density of the quinazoline ring system, which can enhance binding interactions. Furthermore, they provide steric bulk and can form specific hydrogen bonds with amino acid residues in the target protein, contributing to both potency and selectivity.[5] For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 6,7-dimethoxy groups are known to contribute significantly to the high potency of these compounds.[5]

-

Substitution at the 4-Position: The C4 position is a critical point for modification and profoundly dictates the biological target. Substitution with an anilino (amino-phenyl) group is a hallmark of many tyrosine kinase inhibitors, where the aniline moiety projects into a hydrophobic pocket of the kinase.[6] Conversely, attaching a different functional group at this position can completely switch the therapeutic application, as seen in alpha-1 adrenergic receptor antagonists.

Part 2: Major Therapeutic Applications & Mechanisms of Action

The versatility of the 6,7-dimethoxyquinazoline scaffold is best illustrated by its successful application in diverse therapeutic areas.

Anticancer Activity: Precision Targeting of Tyrosine Kinases

Perhaps the most celebrated role of the 6,7-dimethoxyquinazoline core is in the development of targeted anticancer therapies, specifically as inhibitors of tyrosine kinases like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8]

Mechanism of Action: EGFR/VEGFR-2 Inhibition

EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[6][8] Many 6,7-dimethoxyquinazoline derivatives function as ATP-competitive inhibitors. They bind to the ATP pocket in the catalytic domain of the kinase, preventing the phosphorylation of the receptor and blocking the activation of downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[6][9] This ultimately leads to the inhibition of cancer cell growth and can induce apoptosis (programmed cell death).[9][10]

Prominent examples of FDA-approved drugs based on this scaffold include Gefitinib and Erlotinib, both used in the treatment of non-small cell lung cancer (NSCLC).[11][12][13]

Caption: Inhibition of the EGFR signaling pathway by 6,7-dimethoxyquinazoline analogs.

Cardiovascular Effects: α1-Adrenergic Receptor Antagonism

The 6,7-dimethoxyquinazoline scaffold is also the foundation for a class of drugs used to treat hypertension (high blood pressure) and benign prostatic hyperplasia (BPH).[14]

Mechanism of Action: Selective α1-Blockade

Prazosin, a prominent drug in this class, acts as a selective antagonist of alpha-1 adrenergic receptors.[15][16] These receptors are located on the smooth muscle of blood vessels.[14][17] When stimulated by norepinephrine, they cause vasoconstriction, leading to an increase in blood pressure.[15] Prazosin competitively blocks these receptors, preventing norepinephrine from binding.[17] This results in vasodilation (widening of blood vessels), a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[15][16] Its selectivity for α1-receptors over α2-receptors minimizes the common side effect of reflex tachycardia (increased heart rate) seen with non-selective alpha-blockers.[15]

Other Biological Activities

Research has also uncovered the potential of 6,7-dimethoxyquinazoline derivatives in other therapeutic areas:

-

Antimicrobial Activity: Certain derivatives have demonstrated activity against various bacterial and fungal strains, including Staphylococcus aureus and Streptococcus pneumoniae.[18][19][20]

-

Phosphodiesterase (PDE) Inhibition: Some quinazoline compounds have been identified as potent inhibitors of phosphodiesterases (e.g., PDE1, PDE3, PDE4, PDE7, PDE10A), enzymes involved in signal transduction pathways.[21][22][23][24] This suggests potential applications in treating inflammatory and neurological disorders.

Part 3: Key Drug Profiles

The clinical success of the 6,7-dimethoxyquinazoline scaffold is evident in several marketed drugs.

| Drug Name | Primary Target | Therapeutic Application | Key Features |

| Gefitinib | EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer (NSCLC)[9] | First-generation EGFR inhibitor, particularly effective in patients with specific EGFR mutations.[9][25] |

| Erlotinib | EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer[12][13] | Another first-generation EGFR inhibitor with a similar mechanism to Gefitinib.[11] |

| Prazosin | α1-Adrenergic Receptor | Hypertension, Benign Prostatic Hyperplasia (BPH), PTSD-related nightmares[14][26] | Selective α1-antagonist causing vasodilation and smooth muscle relaxation.[15][16] |

| Vandetanib | VEGFR-2, EGFR, RET | Medullary Thyroid Cancer | A multi-targeted kinase inhibitor, highlighting the scaffold's ability to be adapted for broader activity.[8] |

Part 4: Experimental Protocols for Biological Evaluation

Validating the biological activity of novel 6,7-dimethoxyquinazoline derivatives requires robust and standardized experimental protocols.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: The assay measures the amount of ADP produced from ATP during the kinase-mediated phosphorylation of a peptide substrate. A luminescent signal is generated that is proportional to the amount of ADP, and thus, the kinase activity.

Step-by-Step Methodology: [6]

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., a novel 6,7-dimethoxyquinazoline analog) in DMSO. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.

-

Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or a vehicle control (DMSO) to the appropriate wells.

-

Master Mix Preparation: Prepare a master mix containing the recombinant human EGFR enzyme and a suitable poly-peptide substrate in a kinase assay buffer.

-

Kinase Reaction Initiation: Add 20 µL of the master mix to each well. To start the reaction, add 25 µL of an ATP solution. The final reaction volume is typically 50 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

-

Reaction Termination & ADP Detection: Add 50 µL of an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 100 µL of a Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, through a coupled luciferase/luciferin reaction, produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic (cell-killing) potential of a compound on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group. Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Perspectives

The 6,7-dimethoxyquinazoline scaffold has unequivocally established itself as a privileged core in medicinal chemistry, leading to the development of life-saving drugs for cancer and cardiovascular diseases. Its success is rooted in a favorable combination of structural rigidity, electronic properties, and synthetic accessibility, which allows for extensive chemical modification to fine-tune its biological activity and selectivity.

The future of research on this scaffold remains bright. Ongoing efforts are focused on:

-

Developing next-generation inhibitors: Designing novel derivatives to overcome drug resistance, particularly in cancer therapy.

-

Exploring new therapeutic targets: Investigating the potential of 6,7-dimethoxyquinazoline derivatives for treating neurodegenerative diseases, inflammatory conditions, and infectious diseases.[23][27]

-

Multi-target drug design: Creating single molecules that can modulate multiple targets simultaneously, potentially offering enhanced therapeutic efficacy and a better resistance profile.[10]

The continued exploration of the 6,7-dimethoxyquinazoline scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, will undoubtedly continue to yield novel and impactful therapeutic agents.

References

-

Quinazolines: combined type 3 and 4 phosphodiesterase inhibitors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Al-Ostath, A., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. ResearchGate. Retrieved January 18, 2026, from [Link]

-

What is the mechanism of action of prazosin (alpha-1 adrenergic blocker)? (2025, October 30). Dr.Oracle. Retrieved January 18, 2026, from [Link]

-

Cytotoxic potential of novel 6,7-dimethoxyquinazolines. (2012). PubMed. Retrieved January 18, 2026, from [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. Retrieved January 18, 2026, from [Link]

-

What is the mechanism of Prazosin Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

-

Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1. (2018, May 24). PubMed. Retrieved January 18, 2026, from [Link]

-

In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved January 18, 2026, from [Link]

-

Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

What is the drug class of Prazosin (alpha-1 adrenergic receptor antagonist)? (2025, April 2). Dr.Oracle. Retrieved January 18, 2026, from [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Recent Developments in the Antimicrobial Activity of Quinazoline. (2023, June 12). Research in Pharmacy and Health Sciences. Retrieved January 18, 2026, from [Link]

-

Prazosin. (2023, August 17). StatPearls - NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

-

Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Prazosin - benign prostatic hyperplasia, Mechanism of Action. (2018, February 16). YouTube. Retrieved January 18, 2026, from [Link]

-

Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. (n.d.). National Genomics Data Center. Retrieved January 18, 2026, from [Link]

-

Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. (2025, September 23). PubMed. Retrieved January 18, 2026, from [Link]

-

4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (1998). PubMed. Retrieved January 18, 2026, from [Link]

-

Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

-

6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). MDPI. Retrieved January 18, 2026, from [Link]

-

Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Epidermal growth factor receptor tyrosine kinase inhibitors: similar but different? (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (2025, August 21). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Chemical structure of approved VEGFR inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023, July 8). PubMed. Retrieved January 18, 2026, from [Link]

-

Synthesis and Cardiotonic Activity of 6,7-Dimethoxyquinazoline Derivatives. (2016, March 18). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. (2010, April 30). CancerNetwork. Retrieved January 18, 2026, from [Link]

-

Synthesis and biological activity of a novel series of 6,7- dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. (2025, October 27). ResearchGate. Retrieved January 18, 2026, from [Link]

-

What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

-

Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). (2022, June 16). The Distant Reader. Retrieved January 18, 2026, from [Link]

-

(PDF) 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. ijpsdronline.com [ijpsdronline.com]

- 2. rphsonline.com [rphsonline.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 8. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 10. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epidermal growth factor receptor tyrosine kinase inhibitors: similar but different? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancernetwork.com [cancernetwork.com]

- 14. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. droracle.ai [droracle.ai]

- 17. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]

- 18. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 20. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinazolines: combined type 3 and 4 phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson’s Disease through a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

A Technical Guide to 4-Chloro-6,7-dimethoxyquinazoline: A Cornerstone Intermediate in Modern Drug Discovery

Executive Summary: This technical guide provides an in-depth exploration of 4-Chloro-6,7-dimethoxyquinazoline, a pivotal chemical intermediate in pharmaceutical sciences. While the initial query specified the 5,7-dimethoxy isomer, a comprehensive review of chemical literature and drug synthesis pathways reveals that the 4-Chloro-6,7-dimethoxyquinazoline isomer (CAS 13790-39-1) is the overwhelmingly more significant and widely utilized building block, particularly in the development of targeted cancer therapies. This guide will, therefore, focus on this critical isomer, detailing its historical context, synthesis, and profound impact on medicinal chemistry. We will delve into the mechanistic rationale behind its synthesis and application, provide validated experimental protocols, and illustrate its central role in the creation of life-saving therapeutics.

The Ascendancy of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, has a rich history in medicinal chemistry. The first derivative was synthesized in 1869, but its therapeutic potential was not fully realized until the 20th century.[1][2] Today, this heterocyclic scaffold is recognized as a "privileged structure," forming the core of numerous bioactive molecules with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4]

The true breakthrough for quinazoline derivatives in modern therapy came with the discovery that specific substitution patterns could yield potent and selective enzyme inhibitors. Researchers found that the 4-anilinoquinazoline scaffold, in particular, was an ideal pharmacophore for targeting the ATP-binding site of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5] This set the stage for the development of a new class of targeted therapies and highlighted the need for versatile chemical intermediates to enable their synthesis.

4-Chloro-6,7-dimethoxyquinazoline: The Keystone Intermediate

4-Chloro-6,7-dimethoxyquinazoline emerged as a cornerstone intermediate precisely because it provides an ideal platform for constructing these targeted kinase inhibitors. Its strategic importance lies in a few key structural features:

-

The Reactive 4-Chloro Group: The chlorine atom at the 4-position is an excellent leaving group, making the site highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine-containing side chains, which is the key step in creating a library of potential drug candidates.[6]

-

The 6,7-Dimethoxy Groups: These electron-donating groups are crucial for high-affinity binding to the hinge region of the ATP pocket in kinases like the Epidermal Growth Factor Receptor (EGFR).[6][7] They enhance the molecule's potency and are a hallmark of many successful EGFR inhibitors.

-

Synthetic Accessibility: As will be detailed, the molecule can be synthesized efficiently from commercially available starting materials, making it suitable for large-scale production.

The convergence of these features makes 4-Chloro-6,7-dimethoxyquinazoline not just a passive building block, but an intelligently designed intermediate that streamlines the path to potent and selective therapeutic agents.[8][9]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13790-39-1 | [10] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [10] |

| Molecular Weight | 224.64 g/mol | [10] |

| Appearance | White to off-white solid | [11] |

| Melting Point | 188-191 °C | N/A |

| IUPAC Name | 4-chloro-6,7-dimethoxyquinazoline | [10] |

Synthesis and Production: From Precursor to Key Intermediate

The efficient synthesis of 4-Chloro-6,7-dimethoxyquinazoline is critical for its role in pharmaceutical manufacturing. The most common and industrially viable route begins with 4,5-dimethoxy-2-aminobenzoic acid and proceeds through a two-step sequence: cyclization followed by chlorination.

Workflow for the Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Caption: A common two-step synthesis of 4-Chloro-6,7-dimethoxyquinazoline.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one (Cyclization)

This protocol is based on established literature procedures for the condensation of an aminobenzoic acid with a formylating agent.[6][12]

-

Rationale: The reaction proceeds via a condensation mechanism where the amino group of the benzoic acid reacts with formamidine acetate to form the pyrimidine ring of the quinazolinone system. Ethanol is a suitable solvent, and heat is required to drive the reaction to completion.

-

Materials:

-

4,5-Dimethoxy-2-aminobenzoic acid (1 equivalent)

-

Formamidine acetate (2 equivalents)

-

Absolute ethanol

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

To a round-bottom flask, add 4,5-dimethoxy-2-aminobenzoic acid (e.g., 8.0 g, 0.04 mol) and formamidine acetate (e.g., 8.4 g, 0.08 mol).[6]

-

Add absolute ethanol (e.g., 100 mL) to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A precipitate will form.

-

Filter the solid precipitate using a Büchner funnel and wash the filter cake with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one as a solid.

-

Expected Yield: 85-95%.

-

Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Chlorination)

This step converts the quinazolinone into the more reactive chloroquinazoline intermediate.[6][11]

-

Rationale: Thionyl chloride (SOCl₂) is a powerful chlorinating agent that converts the hydroxyl group of the tautomeric form of the quinazolinone into a chloro group. A catalytic amount of N,N-dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which accelerates the reaction.

-

Materials:

-

6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent)

-

Thionyl chloride (SOCl₂) (used in excess as solvent and reagent)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, place 6,7-dimethoxyquinazolin-4(3H)-one (e.g., 10.0 g, 48.5 mmol).

-

Carefully add thionyl chloride (e.g., 200 mL) to the flask. The reaction is exothermic.

-

Add a catalytic amount of DMF (e.g., 0.2 mL) dropwise to the suspension.[11]

-

Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 4-6 hours. The solid should dissolve as the reaction progresses.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Add toluene (e.g., 2 x 50 mL) and co-evaporate (azeotrope) to remove the last traces of thionyl chloride.[11]

-

Dissolve the resulting residue in a suitable organic solvent like dichloromethane. Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 4-Chloro-6,7-dimethoxyquinazoline.

-

Expected Yield: >95%.[11]

-

Application in Drug Synthesis: The Gateway to Kinase Inhibitors

The primary value of 4-Chloro-6,7-dimethoxyquinazoline is realized in its reaction with substituted anilines to form the 4-anilinoquinazoline core of many tyrosine kinase inhibitors (TKIs). The synthesis of Gefitinib, a first-generation EGFR inhibitor, is the archetypal example.[13]

The Key SNAr Reaction

Caption: The pivotal SNAr reaction to form the TKI scaffold.

Case Study: Synthesis of a Gefitinib Precursor

This protocol outlines the coupling of the intermediate with 3-chloro-4-fluoroaniline.[6][14]

-

Rationale: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electron-deficient C4 carbon of the quinazoline ring and displacing the chloride ion. The reaction is typically carried out in a protic solvent like isopropanol or butanol at elevated temperatures.

-

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline (1 equivalent)

-

3-Chloro-4-fluoroaniline (1-1.2 equivalents)

-

Isopropanol

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

In a round-bottom flask, suspend 4-Chloro-6,7-dimethoxyquinazoline (e.g., 6.30 g, 0.03 mol) in isopropanol (e.g., 100 mL).[6]

-

Add 3-chloro-4-fluoroaniline (e.g., 4.8 g, 0.033 mol).

-

Heat the mixture to reflux (approximately 82 °C) and maintain for 4-5 hours, monitoring by TLC.[14]

-

Cool the reaction mixture to room temperature. The product, 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline, will precipitate out of the solution as its hydrochloride salt.

-

Filter the solid, wash with cold isopropanol, and dry under vacuum.

-

Expected Yield: >90%.

-

This product can then be further modified (e.g., through selective demethylation and etherification) to yield the final active pharmaceutical ingredient, Gefitinib.[13][15] This modular approach, enabled by the 4-Chloro-6,7-dimethoxyquinazoline intermediate, is a powerful strategy in drug discovery.[5]

Conclusion and Future Outlook

The history of 4-Chloro-6,7-dimethoxyquinazoline is intrinsically linked to the rise of targeted cancer therapy. Its development was not an isolated discovery but a response to the needs of medicinal chemists seeking an efficient and reliable way to synthesize potent kinase inhibitors. Its robust synthesis and ideal reactivity profile have cemented its status as a cornerstone intermediate in the pharmaceutical industry.

While newer generations of kinase inhibitors are being developed, the fundamental chemistry and strategic importance of the 4-anilinoquinazoline scaffold remain. As researchers continue to explore new kinase targets and design novel inhibitors, the demand for versatile and well-characterized intermediates like 4-Chloro-6,7-dimethoxyquinazoline will undoubtedly persist, ensuring its legacy in the ongoing development of precision medicines.[8]

References

-

A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Rasayan J. Chem.[Link]

-

The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. SciForum.[Link]

-

Gefitinib - New Drug Approvals. New Drug Approvals.[Link]

- Process for the preparation of gefitinib.

-

A New Synthesis of Gefitinib. Synlett.[Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.[Link]

-